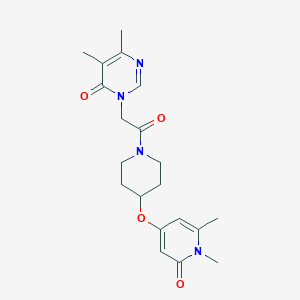![molecular formula C16H16N4OS2 B2463655 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide CAS No. 2097915-41-6](/img/structure/B2463655.png)
2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS2 and its molecular weight is 344.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the pyridine, pyrazole, and thiophene moieties, followed by the formation of the carboxamide group. Various coupling reactions, such as Suzuki or Sonogashira couplings, may be employed under specific conditions such as the use of palladium catalysts and specific solvents like DMF or toluene.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes using automated systems and reactors to ensure consistency and efficiency. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Typical conditions involve controlled temperature and pH to direct the reaction pathway.
Major Products Formed: The major products depend on the type of reaction it undergoes. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its role as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Biology: In biological research, it serves as a probe to study various biochemical pathways and interactions, given its unique structure that allows for specific binding to biological targets.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, possibly acting as an inhibitor for certain enzymes or receptors.
Industry: Its application in the industry includes the synthesis of novel materials, such as polymers and advanced nanomaterials, due to its reactivity and structural properties.
5. Mechanism of Action: The mechanism of action of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biological pathways. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide include analogs with slight variations in the structure, such as different substituents on the pyridine, pyrazole, or thiophene rings.
Uniqueness: What sets this compound apart is the specific combination of the methylsulfanyl group and the pyrazole-thiophene-ethyl linkage, which imparts unique chemical properties and biological activities that are distinct from its analogs.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-22-16-13(4-2-6-17-16)15(21)18-10-14(12-5-9-23-11-12)20-8-3-7-19-20/h2-9,11,14H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNUGHNUUFJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2463573.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)


![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)

![2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2463586.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)


